4-(2-Thenoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

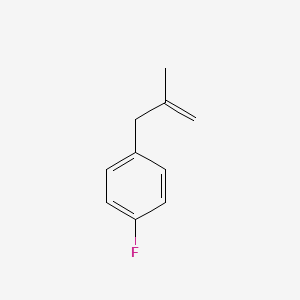

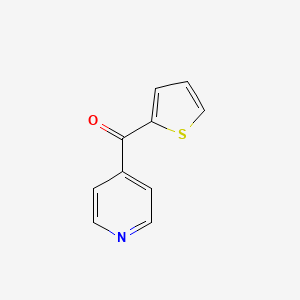

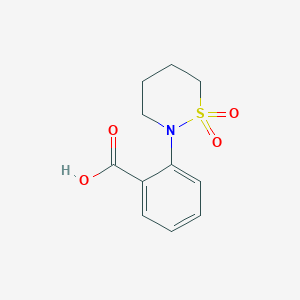

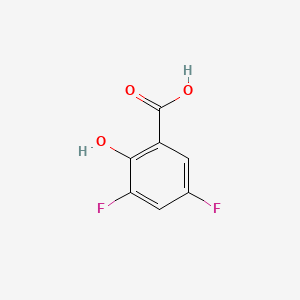

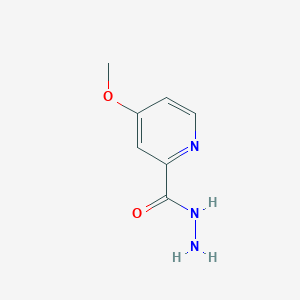

4-(2-Thenoyl)pyridine, also known as pyridin-4-yl (1H-1lambda3-thiophen-2-yl)methanone, is a chemical compound with the CAS number 21314-80-7 . It has a molecular weight of 190.25 .

Molecular Structure Analysis

The InChI code for 4-(2-Thenoyl)pyridine is 1S/C10H8NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,13H . This indicates that the molecule consists of a pyridine ring attached to a thiophene ring via a carbonyl group .Applications De Recherche Scientifique

Synthesis of Novel Polyimides

Researchers have developed novel polyimides derived from aromatic dianhydride monomers and aromatic diamines, incorporating pyridine moieties into the polymer chain. These polyimides exhibit remarkable solubility in aprotic solvents, good thermal stability, and excellent mechanical properties. Their low dielectric constants make them potential materials for electronic applications (Wang et al., 2006).

Functionalization of Pyridine C–H Bonds

The selective transformation of the 4-position of pyridine scaffolds has been achieved through reactions with heterocyclic phosphonium salts. This approach facilitates the creation of diverse pyridine derivatives, enhancing their utility in pharmaceuticals, ligands for metal complexes, and battery technologies (Dolewski et al., 2017).

Ligand-modulated Catalysis

The Pd(OAc)2/pyridine system demonstrates efficient catalysis for the oxidation of alcohols with molecular oxygen. Pyridine plays a dual role by promoting aerobic oxidation of palladium(0) and influencing the oxidation process of alcohol by palladium(II), showcasing a versatile application in oxidation reactions (Steinhoff & Stahl, 2002).

Creation of Substituted Pyridines

Employing 3,4-pyridynes, researchers have developed a method for efficiently accessing di- and tri-substituted pyridines. This method leverages regioselectivity in nucleophilic addition and cycloaddition reactions, facilitated by proximal substituents, to produce highly decorated pyridine derivatives. This strategy enhances the synthesis of compounds containing the medicinally relevant pyridine heterocycle (Goetz & Garg, 2012).

Magnetic and Optical Properties of Lanthanide Clusters

A novel family of nonanuclear lanthanide clusters exhibiting unique magnetic and optical properties has been synthesized using pyridine derivatives. These clusters display single-molecule magnetism and intense photoluminescence, contributing to the development of materials with dual functional properties (Alexandropoulos et al., 2011).

Electrochemical CO2 Reduction

Poly(4-vinylpyridine) electrodes have been demonstrated to catalyze the reduction of CO2 at low overpotentials, similar to pyridinium catalysts. This study highlights the potential application of pyridine-containing polymers in artificial photosynthesis and CO2 reduction technologies (Jeong et al., 2017).

Propriétés

IUPAC Name |

pyridin-4-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEFLWVQQBTZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thenoyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)